molecular formula C21H20ClN3O6S2 B14971769 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B14971769
M. Wt: 510.0 g/mol
InChI Key: PWCZLOJCJPBDOM-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and a dimethoxyphenylacetamide moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrimidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrimidinone ring using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the dimethoxyphenylacetamide moiety: This can be done through a nucleophilic substitution reaction, where the amide group is introduced using suitable amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
  • **2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,6-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific structural features, such as the position of the dimethoxy groups on the phenyl ring and the presence of the sulfonyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with a molecular formula of C20H18ClN3O4S3 and a molecular weight of approximately 496.0 g/mol. Its structure incorporates multiple functional groups, including a pyrimidine ring and a sulfonamide moiety, which suggest diverse biological activities.

Chemical Structure and Properties

The intricate structure of the compound is characterized by:

  • Pyrimidine Ring : Known for its role in various biological processes.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Acetamide Moiety : Commonly found in pharmaceuticals for its biological activity.
PropertyValue
Molecular FormulaC20H18ClN3O4S3
Molecular Weight496.0 g/mol
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with a pyrimidine backbone exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrimidines can be effective against a range of pathogens including bacteria and fungi . The sulfonamide component enhances this activity by interfering with bacterial folic acid synthesis.

Antiviral Potential

Pyrimidine derivatives have also been investigated for their antiviral effects. A review highlighted that several pyrimidine analogs exhibit antiviral activities against viruses such as HIV and Hepatitis C . The specific compound may show similar efficacy due to its structural characteristics.

Antitumor Effects

Compounds containing pyrimidine rings have been associated with antitumor activity. Studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The unique combination of functional groups in this compound could enhance its effectiveness against various cancer types.

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on pyrimidine derivatives found that compounds similar to the one demonstrated IC50 values indicating significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Antiviral Studies : Another research article reported on the antiviral properties of various pyrimidine compounds, noting that modifications to the structure can lead to increased potency against viral targets .
  • Antitumor Activity : A case study involving a series of pyrimidine derivatives revealed promising results in inhibiting cancer cell lines. The presence of the sulfonamide group was critical in enhancing the cytotoxic effects observed .

Properties

Molecular Formula

C21H20ClN3O6S2

Molecular Weight

510.0 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

PWCZLOJCJPBDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl

Origin of Product

United States

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